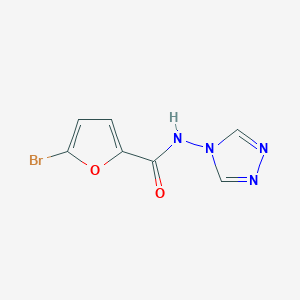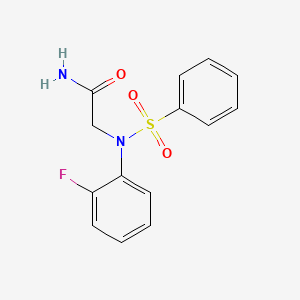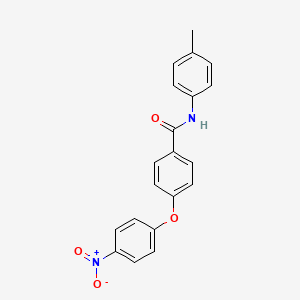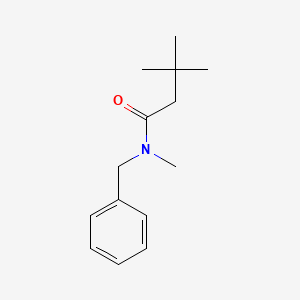![molecular formula C17H15ClN2O4 B5713738 1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine, commonly known as CN2097, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CN2097 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CN2097 has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Additionally, CN2097 has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
CN2097 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, CN2097 has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In normal cells, CN2097 has been shown to have minimal effects on cell viability and proliferation. Additionally, CN2097 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CN2097 is its versatility, as it can be used in various fields and applications. Additionally, CN2097 is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of CN2097 is its limited solubility in aqueous solutions, which may affect its bioavailability and experimental reproducibility.
Zukünftige Richtungen
There are many future directions for the study of CN2097, including the development of novel drugs based on its structure, the investigation of its potential applications in material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CN2097 in vivo, as well as its potential for clinical use.
Synthesemethoden
CN2097 can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 4-(pyrrolidin-1-yl)benzoic acid. The resulting intermediate is then reacted with thionyl chloride to form the final product, CN2097.
Wissenschaftliche Forschungsanwendungen
CN2097 has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, CN2097 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, CN2097 has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, CN2097 has been used as a building block for the synthesis of functional materials with unique properties.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-15-11-13(20(22)23)5-8-16(15)24-14-6-3-12(4-7-14)17(21)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYPULMSTZNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenoxy)benzoyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)






![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)